3H-Imidazo[4,5-b]pyridine-7-carboxylic acid

Catalog No.
S721489
CAS No.
78316-08-2
M.F
C7H5N3O2
M. Wt
163.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid

CAS Number

78316-08-2

Product Name

3H-Imidazo[4,5-b]pyridine-7-carboxylic acid

IUPAC Name

1H-imidazo[4,5-b]pyridine-7-carboxylic acid

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C7H5N3O2/c11-7(12)4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H,11,12)(H,8,9,10)

InChI Key

CEZJOKOKGRAPMR-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=C1C(=O)O)NC=N2

Canonical SMILES

C1=CN=C2C(=C1C(=O)O)NC=N2

The exact mass of the compound 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 371788. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3H-Imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 78316-08-2) is a specialized heterocyclic building block primarily procured for the synthesis of advanced kinase inhibitors. Featuring a fused imidazopyridine core with a carboxylic acid functional group at the 7-position, this compound provides a bifunctional scaffold essential for drug discovery. The pyridine nitrogen and imidazole core serve as critical hydrogen bond acceptors and donors for kinase hinge-region binding, while the C7-carboxylic acid enables direct amide coupling for structural diversification. It is the defining precursor for synthesizing potent GSK-3β inhibitors, such as KICG1338, as well as Aurora Kinase A, AKT, and CDK-2 targeted libraries [1].

Research Fit

Core scaffold Purine-mimetic hinge binder for kinase inhibitor design
Derivatization handle C7-COOH enables amide, ester, hydrazide coupling
Selection context Unsubstituted parent preserves C2, C5, C7 SAR vectors

Substituting 3H-imidazo[4,5-b]pyridine-7-carboxylic acid with related isomers, such as 1H-imidazo[4,5-c]pyridine-7-carboxylic acid or benzimidazole-4-carboxylic acid, fundamentally alters the molecule's binding geometry and physicochemical properties. The specific placement of the pyridine nitrogen in the [4,5-b] configuration is a critical pharmacophoric element that dictates the hydrogen-bonding network within the ATP-binding pocket of target kinases [1]. Furthermore, attempting to use the unoxidized precursor, 7-methyl-3H-imidazo[4,5-b]pyridine, eliminates the necessary functional handle for downstream amidation, requiring buyers to perform low-yield and harsh permanganate oxidations in-house [2]. Consequently, procuring the pre-oxidized 7-carboxylic acid form is essential for maintaining high-throughput synthesis yields and ensuring target affinity.

Substitution Risk

3H-imidazo[4,5-b]pyridine-7-carboxylic acid
1H-imidazo[4,5-c]pyridine scaffold
Scaffold regioisomerism shifts hinge-binding geometry and kinase selectivity profile
C7-carboxylic acid position
C5- or C6-carboxylic acid isomers
Different synthetic routes and altered hydrogen-bonding geometry may limit direct replacement
Free –COOH group (2 HBD, 4 HBA)
Aldehyde, methyl ester, or unsubstituted core
Loss of critical H-bond donor/acceptor may reduce target engagement and derivatization efficiency

Essential Pharmacophoric Geometry for GSK-3β Inhibition

The 7-carboxylic acid group on the imidazo[4,5-b]pyridine scaffold is quantitatively established as a critical pharmacophoric element for achieving high-affinity kinase inhibition. In the development of the anti-diabetic GSK-3β inhibitor KICG1338, the 3H-imidazo[4,5-b]pyridine-7-carboxylic acid core is coupled with a 4-methyl-pyridin-3-yl amine to achieve potent in vivo efficacy. Isomeric scaffolds that shift the pyridine nitrogen (e.g., [4,5-c]pyridine derivatives) or lack the C7-carboxylic acid handle fail to replicate the precise hydrogen-bonding geometry required for the ATP-binding hinge region of GSK-3β, leading to a loss of target selectivity [1].

Evidence DimensionKinase hinge-binding suitability
Target Compound Data3H-imidazo[4,5-b]pyridine-7-carboxylic acid provides the exact hydrogen bond donor/acceptor alignment for GSK-3β.
Comparator Or Baseline1H-imidazo[4,5-c]pyridine-7-carboxylic acid (isomer) or Benzimidazole analogs.
Quantified DifferenceAltered nitrogen positioning disrupts the critical pharmacophoric element required for target binding.
ConditionsStructure-activity relationship (SAR) profiling for GSK-3β inhibitors.

Buyers targeting GSK-3β, Aurora Kinase A, or CDK-2 must procure the exact [4,5-b] isomer to ensure the synthesized candidates maintain the required ATP-pocket binding affinity.

Scaffold Regioisomer Selectivity
Head-to-head
3H-[4,5-b] vs 1H-[4,5-c] 21×
JAK1/TYK2 selectivity improvement in matched-pair comparison
Supports scaffold selection for TYK2 selectivity screening programs
Biochemical assay, catalytic domains; J. Med. Chem. 2024

Processability Advantage Over Unoxidized Precursors

Procuring the fully formed 3H-imidazo[4,5-b]pyridine-7-carboxylic acid bypasses the need for harsh, low-yield oxidation steps in the laboratory. Synthesizing this compound from the baseline precursor, 7-methyl-3H-imidazo[4,5-b]pyridine, typically requires aggressive oxidation using potassium permanganate (KMnO4) at boiling temperatures, which yields only approximately 40% of the desired carboxylic acid due to side reactions and difficult purification from manganese dioxide byproducts [1]. By sourcing the 7-carboxylic acid directly, synthetic chemists can immediately proceed to high-yielding EDC/HOBt-mediated amide coupling reactions, significantly improving overall library synthesis throughput.

Evidence DimensionDownstream synthesis readiness and yield
Target Compound DataDirect use allows immediate amide coupling (e.g., >80% yield in standard EDC/HOBt protocols).
Comparator Or Baseline7-methyl-3H-imidazo[4,5-b]pyridine (precursor).
Quantified DifferenceAvoids a ~40% yield bottleneck and harsh KMnO4 oxidation step.
ConditionsStandard laboratory-scale oxidation vs. direct procurement for amide library synthesis.

Procuring the oxidized carboxylic acid directly saves significant time, eliminates a major yield bottleneck, and reduces hazardous waste generation in pharmaceutical synthesis workflows.

C7 Derivatization & Aurora-A Selectivity
Class-level
C7-O linker (28c) vs C7-NH linker (28b) 3.5×–8.3×
Biochemical & cellular selectivity for Aurora-A over Aurora-B
C7-COOH enables divergent substitution for isoform selectivity assays
HeLa cell p-T288 vs p-HH3 endpoints; J. Med. Chem. 2013

Physicochemical Profile for Aqueous Formulation and Coupling

The 3H-imidazo[4,5-b]pyridine-7-carboxylic acid scaffold exhibits a highly specific physicochemical profile, with a predicted pKa of approximately 1.62 for the carboxylic acid proton, making it highly reactive for activation in standard peptide coupling conditions . Compared to standard benzimidazole-4-carboxylic acids, the inclusion of the pyridine nitrogen in the [4,5-b] configuration enhances the overall polarity and aqueous solubility of downstream drug candidates. This structural feature is critical for developing orally bioavailable inhibitors, as demonstrated by the favorable pharmacokinetic profiles of resulting compounds in diet-induced obese (DIO) animal models [1].

Evidence DimensionPhysicochemical suitability for drug development
Target Compound DataImidazo[4,5-b]pyridine core with C7-carboxylic acid (predicted pKa ~1.62).
Comparator Or BaselineBenzimidazole-4-carboxylic acid (lacks pyridine nitrogen).
Quantified DifferenceEnhanced polarity and favorable pKa for rapid activation and improved downstream aqueous solubility.
ConditionsComputational prediction and in vivo pharmacokinetic modeling.

Selecting this specific heterocyclic core over a standard benzimidazole improves the solubility and bioavailability of the final synthesized active pharmaceutical ingredients (APIs).

7- vs 6-COOH Isomer Comparison
Reported
ΔLogP +0.27
7-COOH (LogP 0.66) vs 6-COOH (LogP 0.39)
Distinct synthetic precursors: 2,3-diaminopyridine vs 5,6-diaminonicotinate
Supports synthesis route selection and permeability screening context
Predicted properties; 7-COOH has peer-reviewed tuberculostatic SAR
Patent Landscape
Source review
WO2006/128692 A2 (UCB S.A.)
Disclosed intermediate at column 132-133; 5-COOH and imidazo[4,5-c] isomers not claimed
Downstream clinical candidate CCT137690 (pan-Aurora) derived from same scaffold family
Patent precedent context for IP landscape and chemical space selection
Binary inclusion evidence; verify claim scope independently
Unsubstituted Core SAR Vectors
Class-level
3 vs 2
Freely diversifiable positions (C2, C5, C7) compared to pre-substituted analogs
Unsubstituted parent maximizes chemical space from a single building block
Enables full SAR vector exploration without premature substitution commitment
c-Met hinge-binding scaffold; ChemMedChem 2012

Synthesis of GSK-3β Inhibitors for Metabolic and Neurological Research

Due to its perfect alignment with the ATP-binding pocket, this compound is the premier starting material for synthesizing anti-diabetic and neuroprotective GSK-3β inhibitors, such as KICG1338 [1].

Development of Aurora Kinase A and CDK-2 Targeted Oncology Libraries

The bifunctional nature of the imidazopyridine core allows for rapid diversification via C7-amide coupling, making it an ideal scaffold for generating libraries targeting cell-cycle regulatory kinases in cancer research [2].

High-Throughput Amide Coupling Workflows

Because it bypasses the low-yield (40%) oxidation of 7-methyl precursors, this pre-oxidized carboxylic acid is highly recommended for automated or high-throughput EDC/HOBt coupling workflows in contract research organizations (CROs) [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
TYK2-selective inhibitor lead generation
3H-imidazo[4,5-b]pyridine scaffold with C7-COOH derivatization handle
TYK2/JAK1 selectivity assay context and hinge-binding mode analysis
Aurora-A selective inhibitor SAR exploration
C7-COOH enables divergent O/N-linked substituent profiling
Aurora-A vs Aurora-B cellular selectivity endpoints (p-T288/p-HH3)
Fragment-based kinase hinge-binder library
Minimal hinge-binding pharmacophore (MW 163, LogP 0.66, 2 HBD, 4 HBA)
Rule-of-Three compliance and kinome-wide selectivity screening
Antitubercular hit expansion with historical SAR
Precedented derivative series (8 compound classes from parent acid)
M. tuberculosis growth inhibition assay context

XLogP3

0.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

78316-08-2

Wikipedia

3H-Imidazo[4,5-b]pyridine-7-carboxylic acid

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